molecular formula C7H6N2O B1590093 2-(Hydroxymethyl)isonicotinonitrile CAS No. 51454-63-8

2-(Hydroxymethyl)isonicotinonitrile

Cat. No. B1590093
CAS RN: 51454-63-8
M. Wt: 134.14 g/mol
InChI Key: MMVBJOBTOMJNHE-UHFFFAOYSA-N
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Patent
US07816523B2

Procedure details

Add ammonium persulfate (70.1 g, 307 mmol) to a solution of isonicotinonitrile (16.00 g, 154 mmol) in methanol:water:sulfuric acid (275 mL:135 mL:11 mL). Heat solution to reflux. After 24 hours, pour reaction onto ice and neutralize with ammonium hydroxide (70 ml). Extract solution with chloroform (3×600 ml). Combine the organic layers, dry with sodium sulfate, filter, and concentrate under reduced pressure to give a residue. Purify the residue by flash chromatography eluting with acetone:dichloromethane (1:6) to yield the title compound as a white solid (5.86 g, 28%): 1H NMR (CDCl3) δ 3.17 (t, 1H), 4.84 (d, 1H), 7.45 (m, 1H), 7.58 (s, 1H), 8.74 (d, 1H).
Quantity
70.1 g
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
275 mL
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
reactant
Reaction Step Three
Quantity
600 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
28%

Identifiers

REACTION_CXSMILES
S(OOS([O-])(=O)=O)([O-])(=O)=O.[NH4+].[NH4+].[C:13](#[N:20])[C:14]1[CH:19]=[CH:18][N:17]=[CH:16][CH:15]=1.S(=O)(=O)(O)O.[OH-:26].[NH4+].[CH3:28]O>C(Cl)(Cl)Cl.O>[OH:26][CH2:28][C:16]1[CH:15]=[C:14]([CH:19]=[CH:18][N:17]=1)[C:13]#[N:20] |f:0.1.2,5.6|

Inputs

Step One
Name
Quantity
70.1 g
Type
reactant
Smiles
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[NH4+].[NH4+]
Name
Quantity
16 g
Type
reactant
Smiles
C(C1=CC=NC=C1)#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Two
Name
Quantity
275 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
70 mL
Type
reactant
Smiles
[OH-].[NH4+]
Step Four
Name
Quantity
600 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Heat solution to reflux
ADDITION
Type
ADDITION
Details
pour
CUSTOM
Type
CUSTOM
Details
reaction onto ice
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Combine the organic layers, dry with sodium sulfate
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a residue
CUSTOM
Type
CUSTOM
Details
Purify the residue by flash chromatography
WASH
Type
WASH
Details
eluting with acetone:dichloromethane (1:6)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
OCC=1C=C(C#N)C=CN1
Measurements
Type Value Analysis
AMOUNT: MASS 5.86 g
YIELD: PERCENTYIELD 28%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.